![molecular formula C22H24N6O B5655913 (1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5655913.png)
(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that yield novel structures with potential therapeutic applications. For example, the discovery of CP-810,123, a compound with a somewhat similar structure, involves strategic synthesis and SAR development to target cognitive disorders in conditions like schizophrenia and Alzheimer's disease. This process showcases the intricate synthesis techniques employed to create such complex molecules (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is carefully analyzed through crystallography and spectroscopy. Studies like the forced twin-chair conformation analysis of 7-benzoyl- and 7-phenylacetyl-r-2,c-4,t-6,t-8-tetraphenyl-3-thia-7-azabicyclo[3.3.1]nonanes reveal the complex interactions and conformations within these molecules, providing insights into their potential chemical behavior and applications (Sakthivel & Jeyaraman, 2010).
Chemical Reactions and Properties
The chemical properties of these compounds are characterized by their reactivity and potential for forming diverse chemical bonds. For instance, the study on the vaporization enthalpies of related heterocyclic compounds highlights the self-association tendencies of these molecules, which is crucial for understanding their chemical reactivity and potential applications (Lipkind et al., 2011).
properties
IUPAC Name |
[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(19-4-1-5-20(9-19)27-15-24-25-16-27)28-13-18-6-7-21(28)14-26(12-18)11-17-3-2-8-23-10-17/h1-5,8-10,15-16,18,21H,6-7,11-14H2/t18-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGMGMZBSBIPU-GHTZIAJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC(=CC=C3)N4C=NN=C4)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC(=CC=C3)N4C=NN=C4)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane |
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